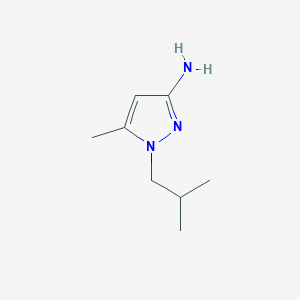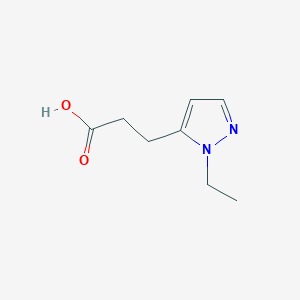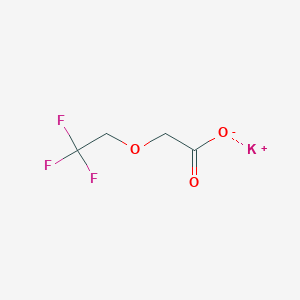![molecular formula C10H12NNaO5S2 B3373487 Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate CAS No. 1007012-31-8](/img/structure/B3373487.png)
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
Vue d'ensemble
Description
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate, also known as MTS-Na or MTS reagent, is a chemical compound that has gained significant attention in scientific research. MTS-Na is a sulfhydryl-specific reagent that is used to modify and study the function of proteins.
Applications De Recherche Scientifique
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate is widely used in scientific research to study the function of proteins. The sulfhydryl-specific reactivity of Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate allows it to modify cysteine residues in proteins, which can alter protein function. Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has been used to study the structure and function of ion channels, receptors, enzymes, and other proteins. It has also been used in drug discovery research to identify compounds that can modulate protein function.
Mécanisme D'action
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate reacts specifically with sulfhydryl groups on cysteine residues in proteins. The reaction forms a covalent bond between the Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate molecule and the cysteine residue, which can alter protein function. The modification can be reversible or irreversible depending on the specific protein and reaction conditions.
Biochemical and Physiological Effects:
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate can have a variety of biochemical and physiological effects depending on the protein being studied and the specific modification that is made. For example, Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate can alter the gating of ion channels, the binding of ligands to receptors, or the activity of enzymes. These modifications can have downstream effects on cellular signaling, metabolism, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has several advantages for lab experiments. It is a highly specific reagent that can target specific cysteine residues in proteins. It is also relatively easy to use and can be applied to a variety of proteins and experimental systems. However, Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has some limitations. It can only modify cysteine residues, which limits its applicability to proteins that do not contain cysteine. It can also have off-target effects if not used carefully, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate. One area of interest is the development of new Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate derivatives that can modify specific cysteine residues in proteins. Another area of interest is the use of Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate in combination with other reagents to study protein function. Finally, Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate could be used in drug discovery research to identify compounds that can modulate protein function in a specific way.
Propriétés
IUPAC Name |
sodium;2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2.Na/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11;/h1-2H,3-7H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFXGKHEDNHGMC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)

![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373445.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)


![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)


![Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate](/img/structure/B3373516.png)